
3-O-(Carboxymethyl)estrone
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Overview
Description
Estra-1,3,5-(10)-trien-17-one-3-oxyacetic acid is a steroid. It derives from a hydride of an estrane.
Scientific Research Applications
Endocrinological Research
3-O-(Carboxymethyl)estrone has been utilized in studies examining estrogenic activity and its implications for health. Research indicates that this compound can serve as a model for understanding estrogen receptor interactions, particularly in the context of hormone replacement therapies and their effects on various tissues.
- Mechanism of Action : Studies have shown that derivatives like this compound can activate estrogen receptors without eliciting systemic effects, making them suitable candidates for localized therapies . This is particularly relevant in treating conditions such as osteoporosis or menopausal symptoms where targeted estrogenic activity is desired.
Immunoassay Development
The compound has been employed in the synthesis of steroid haptens for radioimmunoassays (RIA). These haptens are crucial for generating specific antisera, which are then used to detect levels of estrone and other estrogens in biological samples.
- Synthesis of Haptens : The synthesis of this compound derivatives has been documented to produce effective haptens that can be conjugated with bovine serum albumin (BSA). This conjugation is essential for the development of sensitive immunoassays capable of measuring estrogen levels in clinical settings .
Cancer Research
In cancer research, particularly breast cancer studies, this compound may play a role in understanding the mechanisms by which estrogens influence tumor growth and progression.
- Estrogen Receptor Modulation : Research has indicated that compounds like this compound can modulate estrogen receptor activity, which is pivotal in breast cancer pathogenesis. Investigations into how these compounds affect cell proliferation and apoptosis in cancer cell lines are ongoing, with promising preliminary results suggesting potential therapeutic applications .
Wound Healing Applications
The compound has shown potential in accelerating wound healing processes through its local application. Studies have demonstrated that certain estrone derivatives can enhance tissue regeneration and reduce inflammation at wound sites.
- Clinical Implications : The localized application of this compound may provide a novel approach to treating chronic wounds without systemic side effects associated with traditional estrogen therapies . This application is particularly significant for patients with diabetic ulcers or other non-healing wounds.
Pharmacokinetics and Transport Mechanisms
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Research into its transport mechanisms via organic anion transporting polypeptides (OATPs) sheds light on how this compound is absorbed and metabolized within the body.
Chemical Reactions Analysis
Synthetic Methodology
The carboxymethylation of estrone at the 3-position involves reacting estrone with bromoacetic acid or its derivatives under alkaline conditions. This reaction replaces the hydroxyl hydrogen at C3 with a carboxymethyl group (-O-CH2-COOH) (Fig. 1) .
Key Reaction Scheme
Estrone+BrCH2COOHBase3 O Carboxymethyl estrone+HBr
Structural Characterization
Protein Conjugation for Immunoassays
The carboxylic acid group in this compound enables covalent coupling to carrier proteins like bovine serum albumin (BSA) via carbodiimide-mediated amide bond formation (e.g., using EDC/NHS) .
Procedure :
-
Activation : The carboxyl group reacts with EDC to form an active O-acylisourea intermediate.
-
Coupling : The intermediate reacts with lysine residues on BSA to form stable amide bonds .
Membrane-Binding Interactions
This compound derivatives exhibit rapid association with membrane proteins in liver and adrenal tissues. Competitive binding assays revealed two distinct binding sites with dissociation constants:
Modulation of Enzyme Activity
In neuronal studies, carboxymethyl-estradiol (a structurally similar compound) activated protein kinase C (PKC), enhancing the secretion of amyloid precursor protein α (sAPPα). This effect was blocked by PKC inhibitors but not by classical estrogen receptor antagonists .
High-Performance Liquid Chromatography (HPLC)
This compound derivatives are critical in purifying estrogen fractions for sensitive detection. A validated HPLC-RIA method achieved detection limits of:
Estrogen Fraction | Detection Limit (fmol/g tissue) |
---|---|
Estrone (E1) | 19.8 |
Estradiol (E2) | 4.3 |
Estrone Sulfate (E1S) | 11.9 |
Ligand Blotting
Affinity-purified liver membrane fractions showed two binding proteins for carboxymethyl-estrogen conjugates, suggesting roles in intracellular estrogen transport .
Research Significance
-
Antibody Production : Overcomes historical limitations in generating specific antisera against estrogens .
-
Signal Transduction Studies : Provides tools to dissect nongenomic estrogen signaling pathways .
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Therapeutic Monitoring : Enables precise quantification of intra-tumoral estrogen levels in breast cancer research .
Properties
CAS No. |
1428-66-6 |
---|---|
Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]acetic acid |
InChI |
InChI=1S/C20H24O4/c1-20-9-8-15-14-5-3-13(24-11-19(22)23)10-12(14)2-4-16(15)17(20)6-7-18(20)21/h3,5,10,15-17H,2,4,6-9,11H2,1H3,(H,22,23)/t15-,16-,17+,20+/m1/s1 |
InChI Key |
XSDCLHQDGODZPZ-WWNBULGVSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC(=O)O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OCC(=O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC(=O)O |
Key on ui other cas no. |
1428-66-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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